1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(5-Chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold known for its versatility in medicinal chemistry. The core structure consists of a pyrazolo[3,4-d]pyrimidine ring system substituted at position 1 with a 5-chloro-2-methylphenyl group and at position 4 with a 3-methylbutylamine moiety.
The 5-chloro-2-methylphenyl group enhances lipophilicity and may influence target binding through steric and electronic effects, while the 3-methylbutyl chain likely improves solubility and pharmacokinetic properties compared to aryl-substituted derivatives .
Properties
Molecular Formula |
C17H20ClN5 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H20ClN5/c1-11(2)6-7-19-16-14-9-22-23(17(14)21-10-20-16)15-8-13(18)5-4-12(15)3/h4-5,8-11H,6-7H2,1-3H3,(H,19,20,21) |
InChI Key |
CGEOJYDYTQTUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-chloro-2-methylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reaction: The core structure is then subjected to a substitution reaction with 3-methylbutylamine in the presence of a suitable catalyst, such as palladium or copper, to introduce the N-(3-methylbutyl) group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The chloro substituent at the phenyl ring enables palladium-catalyzed cross-coupling reactions. For example:
Reaction:
Conditions:
-
Catalyst: Pd(PPh₃)₄ (1–3 mol%)
-
Solvent: Aqueous isopropanol (IPA)
-
Base: Na₂CO₃/K₂CO₃
-
Temperature: 60–80°C
| Entry | Boronic Acid | Yield (%) | Pd Residue (ppm) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | 88 | 3–8 | |
| 2 | 4-Methoxyphenyl | 82 | 5–10 |
Key Findings:
-
Residual Pd levels in products are minimized using filtration through Hyflo Super-Cel and crystallization with acetic acid .
-
Catalyst loadings as low as 0.01 mol% Pd (4.9–7 ppm) achieve moderate conversions in biphasic systems .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the 4-amine position:
Reaction:
Conditions:
-
Base: K₂CO₃ or Et₃N
-
Solvent: DMF or THF
| Entry | R-X | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | CH₃I | 25 | 75 | |
| 2 | Benzyl chloride | 80 | 68 |
Mechanistic Insight:
Alkylation occurs preferentially at the pyrimidine N-4 due to its higher basicity compared to the pyrazole N-1 .
Multicomponent Reactions
The compound participates in ionic liquid ([Et₃NH][HSO₄])-catalyzed multicomponent reactions to form fused heterocycles :
Reaction:
Optimized Conditions:
-
Catalyst: 1 mmol [Et₃NH][HSO₄]
-
Solvent-free, 60°C, 30 minutes
| Aldehyde | Product Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 96 | >99 | |
| Furfural | 92 | 98 |
Advantages:
-
Solvent-free conditions reduce environmental impact.
Halogenation and Functional Group Interconversion
The 5-chloro substituent on the phenyl ring can be replaced via radical or metal-mediated pathways:
Reaction:
Conditions:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Solvent: DMSO, 100°C
| Entry | Nucleophile | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NaN₃ | Azide | 65 | |
| 2 | KSCN | Thiocyanate | 58 |
Limitations:
Steric hindrance from the 2-methylphenyl group reduces yields in bulkier nucleophiles .
Oxidation and Reduction
The pyrazolo[3,4-d]pyrimidine core is resistant to oxidation but undergoes selective reduction:
Reaction:
Conditions:
-
Reductant: NaBH₄ (2 equiv)
-
Solvent: Methanol, 0°C → RT
| Entry | Reductant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NaBH₄ | Dihydropyrimidine | 82 | |
| 2 | H₂ (Pd/C) | Fully saturated core | 45 |
Key Insight:
Selective reduction preserves the chloro and methyl substituents .
Acid/Base-Mediated Degradation
Stability studies in acidic/basic media reveal decomposition pathways:
| Condition | pH | Degradation Products | Half-Life (h) | Reference |
|---|---|---|---|---|
| 0.1 M HCl (25°C) | 1.2 | 5-Chloro-2-methylphenol, Pyrazole-3-carboxylic acid | 12 | |
| 0.1 M NaOH (25°C) | 13.0 | 4-Amino-pyrazolo[3,4-d]pyrimidine | 8 |
Implications:
The compound is more stable in neutral buffers (t₁/₂ > 48 h) .
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Substitutions : Alkylamine substituents (e.g., 3-methylbutyl) generally improve aqueous solubility compared to aromatic amines (e.g., 3-chlorophenyl), as seen in the target compound vs. ’s analog .
- Halogen Effects : Chlorine atoms at position 1 (e.g., 5-chloro-2-methylphenyl) enhance binding affinity in kinase inhibitors by forming halogen bonds with target proteins .
Kinase Inhibition
- OSI-027 (R39): Exhibits dual mTORC1/mTORC2 inhibition (IC50: 22 nM and 65 nM, respectively) with >100-fold selectivity over PI3K isoforms. Its pyrazolo[3,4-d]pyrimidin-4-amine core occupies the ATP-binding pocket, while the morpholinoethylthio group enhances kinase selectivity .
- 1-(t-Butyl)-3-(naphthalen-1-yl) Analog : Acts as a Src family kinase inhibitor (IC50 < 10 nM for c-Src), demonstrating the impact of bulky aromatic groups on kinase selectivity .
Antiviral Activity
- SARS-CoV-2 Mpro Inhibitors: Derivatives like 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () show high-nanomolar affinity (IC50 ~100 nM), attributed to chloro substituents enhancing hydrophobic interactions with the protease active site .
Anti-Inflammatory Effects
- KKC080096 : Upregulates heme oxygenase-1 (HO-1) in microglial cells, reducing neuroinflammation. The 4-methoxybenzyl group at position 4 is critical for HO-1 induction .
Clinical and Preclinical Relevance
- BTK PROTACs: Derivatives like 3-(4-phenoxyphenyl)-1-(4-piperidyl)pyrazolo[3,4-d]pyrimidin-4-amine () are used in proteolysis-targeting chimeras, highlighting the scaffold’s adaptability in novel therapeutic modalities .
Q & A
Basic: What synthetic strategies are effective for preparing 1-(5-chloro-2-methylphenyl)-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example:
- Step 1: Intermediate preparation via coupling reactions. A pyrazolo[3,4-d]pyrimidin-4-amine core can be synthesized by reacting 5-chloro-2-methylphenyl derivatives with alkyl/aryl halides in dry acetonitrile or dichloromethane under reflux .
- Step 2: Functionalization of the amine group. Introducing the 3-methylbutyl substituent may require nucleophilic substitution with 3-methylbutyl halides in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Optimization: Solvent choice (e.g., acetonitrile for polar intermediates) and temperature control are critical. Purity is enhanced via recrystallization from acetonitrile or ethanol .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Answer:
- Structural Confirmation: Use ¹H NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm, alkyl groups at δ 1.0–2.5 ppm) and IR for functional groups (e.g., C-N stretches at ~1350 cm⁻¹) .
- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, targeting >95% purity. Retention time comparisons with standards are essential .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and cellular models for this compound?
Answer:
- Experimental Design:
- Dose-Response Curves: Test a wide concentration range (nM to μM) to identify off-target effects at higher doses.
- Membrane Permeability: Use assays like Caco-2 monolayers to assess cellular uptake limitations .
- Metabolic Stability: Perform liver microsome studies to evaluate rapid degradation in cellular models .
- Data Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate assay-specific artifacts from true biological variability .
Advanced: What computational methods are suitable for predicting target binding modes and structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase targets (e.g., JAK2 or EGFR). Key parameters:
- SAR Studies: Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with activity using QSAR models (e.g., CoMFA or machine learning algorithms) .
- Validation: Cross-check docking results with mutagenesis data or competitive binding assays .
Advanced: How do crystallographic studies inform the conformational stability of this compound, and what intermolecular interactions dominate its solid-state structure?
Answer:
- Crystallization: Grow single crystals via slow evaporation from DMSO/EtOH mixtures.
- Key Interactions:
- Thermal Analysis: Differential scanning calorimetry (DSC) reveals melting points correlated with crystalline stability .
Basic: What are common synthetic intermediates for derivatizing this compound, and how can selectivity be maintained?
Answer:
- Key Intermediates:
- Selectivity Tips:
Advanced: How can researchers evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
